molecular formula C24H15F3N2O3S B5221014 2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione

2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B5221014
M. Wt: 468.4 g/mol
InChI Key: HJNGNJIONCVRIC-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a phenothiazine core modified with a trifluoromethyl (-CF₃) group and an isoindole-1,3-dione moiety linked via a propan-2-yl ketone bridge. The phenothiazine scaffold is known for its electron-rich aromatic system and pharmacological relevance, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The isoindole-1,3-dione fragment contributes rigidity and hydrogen-bonding capacity due to its two carbonyl groups, which may influence crystallinity and intermolecular interactions .

Properties

IUPAC Name

2-[1-oxo-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N2O3S/c1-13(28-22(31)15-6-2-3-7-16(15)23(28)32)21(30)29-17-8-4-5-9-19(17)33-20-11-10-14(12-18(20)29)24(25,26)27/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNGNJIONCVRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the phenothiazine and isoindole dione structures. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenothiazine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifluoromethyl-phenothiazine-isoindole-dione architecture. Below is a comparative analysis with structurally related molecules from the evidence:

Compound Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Phenothiazine + Isoindole-dione -CF₃, propan-2-yl ketone bridge C=O (isoindole-dione), -CF₃ High lipophilicity, potential CNS activity
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) Isoindole-dione + triazolidine Methyl, phenyl, thioxo C=O, C=S, NH High thermal stability (m.p. >300°C)
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15) Isoindole-dione + benzohydrazide Benzoyl hydrazide, methylidene C=O, NH, C=N Moderate solubility in polar solvents
10-[2-(Dimethylamino)propyl]-2-propanoyl-5λ⁴-phenothiazin-5(10H)-one Phenothiazine + propanone Dimethylamino propyl, S-oxide C=O, S=O, tertiary amine Enhanced polarity due to S-oxide
3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine Phenothiazine + tertiary amine Chloro, dimethylaminopropyl Cl, tertiary amine Antipsychotic activity (historical use)

Key Observations

In contrast, the S-oxide group in introduces polarity, reducing lipid solubility but improving aqueous solubility.

Thermal Stability :

  • Isoindole-dione derivatives (e.g., 13c, 15) exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding via NH and C=O groups . The target compound may share similar stability.

Spectroscopic Signatures: IR spectra of isoindole-dione derivatives show characteristic C=O stretches at ~1700–1785 cm⁻¹, consistent across 13c, 14, and 15 . The target compound’s carbonyl groups would produce analogous peaks. The -CF₃ group is expected to show strong C-F stretches (~1100–1200 cm⁻¹), absent in non-fluorinated analogs.

Biological Activity: Phenothiazines with tertiary amines (e.g., ) historically exhibit antipsychotic effects. The target compound’s trifluoromethyl group may modulate receptor binding compared to chloro or dimethylamino groups.

Research Findings and Gaps

  • Pharmacological Potential: No direct activity data exist for the target compound. However, phenothiazine-isoindole hybrids (e.g., 13c) show antimicrobial and anti-inflammatory properties in vitro , suggesting plausible bioactivity.
  • Computational Modeling: Molecular docking studies could predict interactions with dopamine or serotonin receptors, leveraging the phenothiazine core’s affinity for CNS targets .
  • Synthetic Routes: Evidence lacks details on trifluoromethyl-phenothiazine synthesis. Future work could adapt methods from or employ Ullmann coupling for aryl-CF₃ incorporation.

Biological Activity

The compound 2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound features a trifluoromethyl group, a phenothiazine moiety, and an isoindole dione structure. Its molecular formula is C22H26F3N3O3SC_{22}H_{26}F_3N_3O_3S with a molecular weight of approximately 469.52 g/mol.

PropertyValue
Molecular FormulaC22H26F3N3O3S
Molecular Weight469.52 g/mol
IUPAC Name2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves several steps:

  • Trifluoromethylation using reagents like trifluoromethyl iodide.
  • Phenothiazine Formation through cyclization reactions.
  • Isoindole Dione Formation via condensation reactions with phthalic anhydride and amines.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Properties

Studies have shown that compounds similar to this isoindole derivative can inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial effects against various bacterial strains. The presence of the phenothiazine moiety may enhance its interaction with microbial targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell growth and survival.
  • Receptor Interaction : The trifluoromethyl group enhances binding affinity to certain receptors, influencing cellular responses.

Case Studies

Several studies have explored the effects of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that derivatives of phenothiazine exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications like those present in this compound could enhance efficacy .
  • Antimicrobial Studies : Research indicated that phenothiazine derivatives showed promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

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